

A Technical Guide to 6-Isothiocyanato-Fluorescein (6-FITC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Isothiocyanato-Fluorescein*

Cat. No.: *B555847*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isothiocyanato-fluorescein (6-FITC) is a highly versatile fluorescent dye and a derivative of fluorescein. It is widely utilized in biological and chemical research for covalently labeling biomolecules.^[1] The key feature of 6-FITC is its isothiocyanate group (–N=C=S), which readily reacts with primary and secondary amine groups found on proteins and other molecules to form a stable thiourea bond.^{[2][3]} This reactivity makes it an invaluable tool for attaching a bright green fluorescent tag to antibodies, proteins, and other amine-containing molecules, enabling their detection and visualization in a multitude of applications.^{[1][4]}

Common applications include flow cytometry, immunofluorescence, fluorescence microscopy, and protein labeling.^{[1][5][6]} While spectrally similar to its isomer, 5-FITC, the choice between them can be critical for high-resolution separation techniques where the geometry of binding may differ.^[7]

Core Properties of 6-FITC

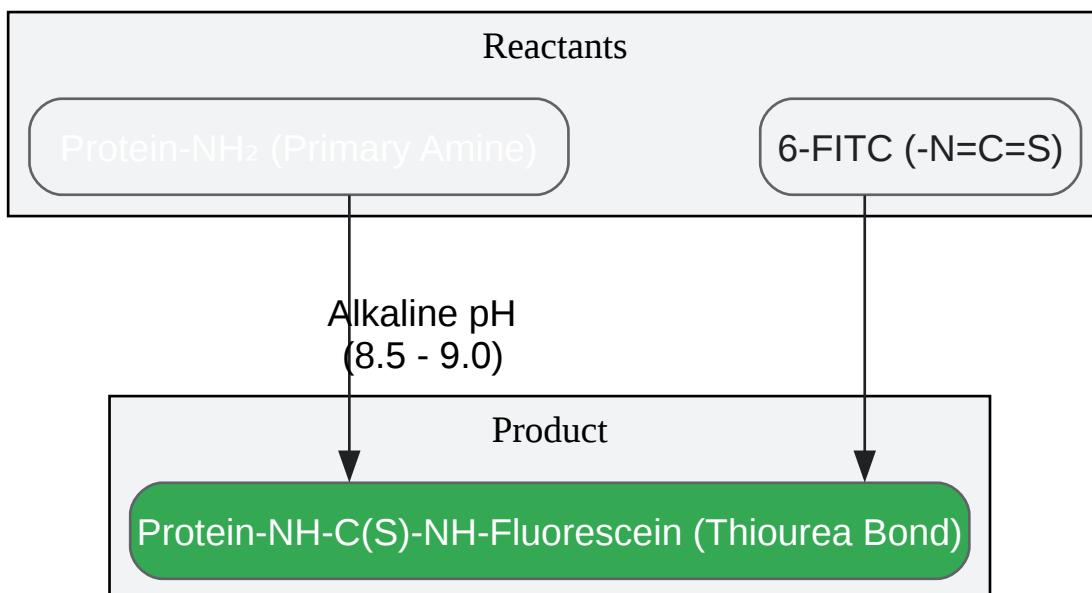
The utility of 6-FITC is defined by its chemical and photophysical characteristics. These properties determine its reactivity, brightness, and compatibility with various fluorescence-based detection systems.

Chemical Properties

The chemical identity of 6-FITC is fundamental to its function as a labeling reagent.

Property	Value
IUPAC Name	3',6'-dihydroxy-6-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one ^[8]
Molecular Formula	C ₂₁ H ₁₁ NO ₅ S ^{[8][9]}
Molecular Weight	389.38 g/mol ^{[5][9]}
CAS Number	18861-78-4 ^[9]
Appearance	Light brown to brown or orange powder ^{[1][5][10]}
Solubility	Soluble in DMSO, DMF, and ethanol ^{[10][11]}

Photophysical Properties


The fluorescence characteristics of 6-FITC are what make it a powerful visualization tool. It is known for its high quantum yield, resulting in a bright fluorescent signal.^{[1][12]} However, it is also known to be sensitive to pH and prone to photobleaching.^{[12][13]}

Property	Value
Excitation Maximum (λ_{ex})	~495 nm ^{[7][9]}
Emission Maximum (λ_{em})	~525 nm ^{[5][7]}
Molar Extinction Coefficient (ϵ)	~75,000 cm ⁻¹ M ⁻¹ ^{[12][13]}
Quantum Yield (Φ)	~0.92 ^{[12][13]}
Fluorescence Color	Green ^[4]
Recommended Laser Line	488 nm ^{[6][13]}

Covalent Labeling Mechanism

The core utility of 6-FITC lies in its ability to form stable covalent bonds with proteins and other biomolecules. The isothiocyanate group is highly electrophilic and reacts specifically with

nucleophilic primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a durable thiourea linkage.[2][3] This reaction is most efficient at an alkaline pH (typically 8.5-9.0), which deprotonates the amine groups, enhancing their nucleophilicity.[14][15]

[Click to download full resolution via product page](#)

Fig 1. Reaction of 6-FITC with a primary amine.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the covalent conjugation of 6-FITC to a target protein.

Reagent and Buffer Preparation

- Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL. The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.[16][17] Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the labeling reaction.[17][18] If necessary, dialyze the protein against the appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) before labeling.[7][16]

- 6-FITC Stock Solution: Immediately before use, dissolve 6-FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[\[7\]](#)[\[18\]](#) This solution is sensitive to light and moisture and should be prepared fresh for each experiment.[\[14\]](#)[\[17\]](#)
- Quenching Buffer: Prepare a solution of 50 mM NH₄Cl or 1.5 M hydroxylamine (pH 8.5) to stop the reaction.
- Purification Column: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[\[2\]](#)

Conjugation Reaction

- While gently stirring, slowly add the calculated amount of 6-FITC stock solution to the protein solution. A common starting point is a 20-fold molar excess of FITC to protein.[\[15\]](#)[\[18\]](#) The optimal ratio may need to be determined experimentally.[\[3\]](#)
- Protect the reaction mixture from light by wrapping the container in aluminum foil.[\[17\]](#)
- Incubate the reaction for 1-8 hours at room temperature or overnight at 4°C with continuous, gentle stirring.[\[7\]](#)[\[18\]](#)

Reaction Quenching and Purification

- To stop the labeling reaction, add the quenching buffer and incubate for an additional 30 minutes to 2 hours.[\[5\]](#)[\[16\]](#) This step ensures that any unreacted FITC is neutralized.
- Apply the quenched reaction mixture to the top of the pre-equilibrated size-exclusion column.[\[2\]](#)
- Elute the column with the storage buffer. The FITC-conjugated protein will be larger and elute first as a distinct colored band, separating it from the smaller, unreacted dye molecules.[\[17\]](#)
- Collect the fractions containing the labeled protein.

Characterization

The degree of labeling (DOL), which is the average number of fluorophore molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~495 nm (for FITC).[3][19]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling and purification process.

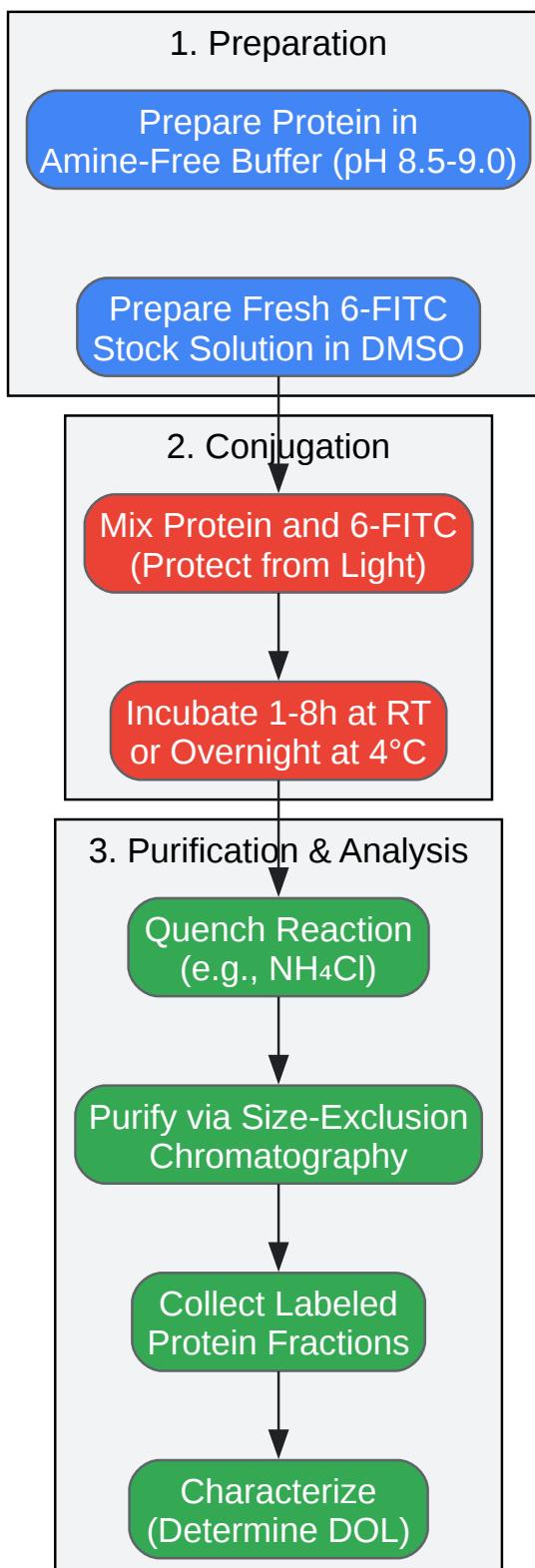

[Click to download full resolution via product page](#)

Fig 2. Workflow for 6-FITC protein conjugation.

Conclusion

6-Isothiocyanato-fluorescein remains a cornerstone fluorescent probe for labeling proteins, antibodies, and other biomolecules. Its bright emission, well-characterized spectral properties, and straightforward conjugation chemistry ensure its continued relevance in diverse research fields. By following established protocols for labeling and purification, researchers can generate high-quality fluorescent conjugates for a wide array of applications, from cellular imaging to quantitative biochemical assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest aatbio.com
- 4. Application of FITC in Research tdblabs.se
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology cellsignal.com
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem pubchem.ncbi.nlm.nih.gov
- 9. Fluorescein isothiocyanate - Wikipedia en.wikipedia.org
- 10. alkemix.eu [alkemix.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience tocris.com

- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. ulab360.com [ulab360.com]
- To cite this document: BenchChem. [A Technical Guide to 6-Isothiocyanato-Fluorescein (6-FITC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555847#what-is-6-isothiocyanato-fluorescein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com